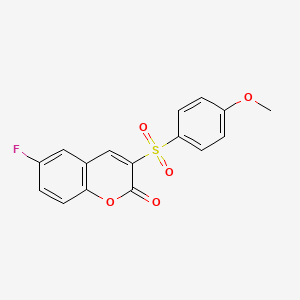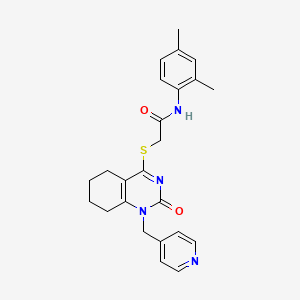
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in pharmacology and medicinal chemistry. Compounds with a quinazolinone core, in particular, have attracted attention due to their varied pharmacological properties, including antimicrobial and anticancer activities.
Synthesis Analysis
The synthesis of compounds similar to the target compound typically involves multi-step organic reactions starting from basic aromatic amines or acids. For example, the synthesis of acetamides bearing quinazolinone moieties has been achieved through a series of reactions starting from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31% (Nguyen et al., 2022).
Molecular Structure Analysis
Detailed structural and vibrational studies on related compounds have been reported, including DFT calculations and FT-IR, FT-Raman spectroscopy. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, indicating significant intermolecular charge transfer within the molecule (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical behavior of quinazolinone derivatives under various conditions has been extensively investigated, including their reactions with different reagents to introduce new functional groups or transform existing ones. These reactions often aim to enhance the compounds' biological activity or to study their mechanism of action.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are typically determined experimentally and depend on the specific functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are influenced by the molecular structure of the compound. Quinazolinone derivatives have been shown to exhibit a range of chemical behaviors, depending on the substituents attached to the core structure.
References:
Wissenschaftliche Forschungsanwendungen
Insecticidal Properties
Compounds related to the query chemical, particularly those with pyridine derivatives, have been studied for their insecticidal properties. For instance, pyridine derivatives have shown significant insecticidal activity against certain pests, suggesting potential agricultural applications (Bakhite et al., 2014).
Antitumor Activity
Another area of interest is the antitumor activity of quinazolinone derivatives. Research has demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, indicating potential therapeutic applications in cancer treatment (Al-Suwaidan et al., 2016).
Spectroscopy and Molecular Docking Studies
Spectroscopic studies, including DFT and experimental (FT-IR and FT-Raman) investigations, have been conducted on related compounds to understand their structural and vibrational characteristics, which are crucial for designing drugs with specific binding affinities (El-Azab et al., 2016).
Structural Aspects and Properties
The structural aspects and properties of related compounds have also been a focus, particularly regarding their interactions with other molecules, which could be relevant for the development of novel materials or pharmaceuticals (Karmakar et al., 2007).
Antibacterial Activity
Some novel pyridinyl/quinazolinyl derivatives have been synthesized and evaluated for their antibacterial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents (Singh et al., 2010).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-7-8-20(17(2)13-16)26-22(29)15-31-23-19-5-3-4-6-21(19)28(24(30)27-23)14-18-9-11-25-12-10-18/h7-13H,3-6,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXCKKNEJUPICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

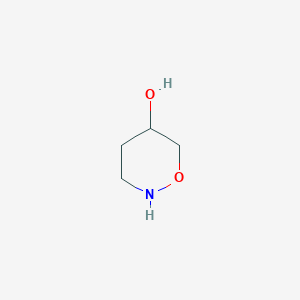
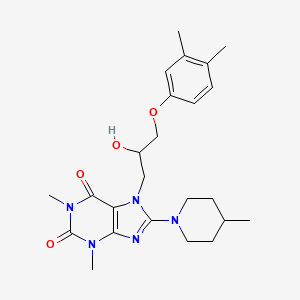

![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)propan-1-amine](/img/structure/B2497264.png)
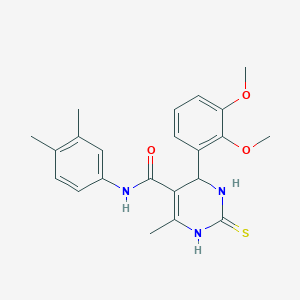
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
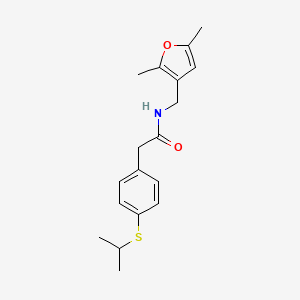
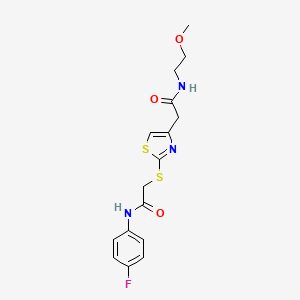
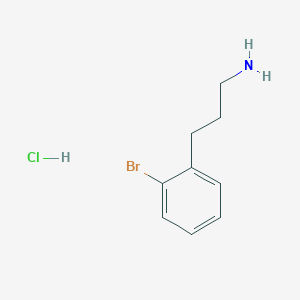
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
